molecular formula C15H20ClN3O B2426580 2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1240972-17-1

2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2426580
CAS No.: 1240972-17-1
M. Wt: 293.8
InChI Key: TWKLWWUUTGTIBN-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted aniline and a cyano-substituted butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the following steps:

    Formation of the aniline derivative: The starting material, 4-chloro-2-methylaniline, is reacted with acetic anhydride to form 4-chloro-2-methylanilino acetamide.

    Introduction of the cyano group: The intermediate is then reacted with 2-cyano-3-methylbutan-2-yl chloride under basic conditions to introduce the cyano group, resulting in the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide: shares similarities with other aniline derivatives and cyano-substituted compounds.

    4-chloro-2-methylaniline: A precursor in the synthesis of the compound.

    N-(2-cyano-3-methylbutan-2-yl)acetamide: A related compound with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-12(16)7-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKLWWUUTGTIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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